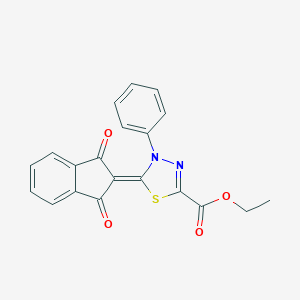![molecular formula C31H24N4O2S2 B283145 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide, also known as BMDP, is a novel synthetic compound that has gained significant attention in the scientific community. BMDP is a member of the spirocyclic piperidine family and is structurally similar to other psychoactive substances such as cathinones and amphetamines.
Mecanismo De Acción
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) by blocking the reuptake of these neurotransmitters in the brain. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biochemical and Physiological Effects:
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has also been found to increase the expression of synaptic proteins involved in neurotransmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is its high potency and selectivity for serotonin and norepinephrine reuptake inhibition. This makes it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the lack of human studies on 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide limits its potential clinical applications.
Direcciones Futuras
There are several potential future directions for 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide research. One area of interest is the development of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide analogs with improved pharmacological properties. Another potential direction is the investigation of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide's effects on other neurotransmitter systems, such as dopamine and GABA. Additionally, further studies are needed to determine the long-term safety and efficacy of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide in humans.
Conclusion:
In conclusion, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide is a novel synthetic compound with potential therapeutic applications. Its high potency and selectivity for serotonin and norepinephrine reuptake inhibition make it a useful tool for studying the role of these neurotransmitters in various physiological and pathological conditions. Further research is needed to fully understand the potential of 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide and its analogs in the treatment of psychiatric and neurological disorders.
Métodos De Síntesis
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 4-methylpropiophenone with thiourea to form 4-methylthioamphetamine. The resulting compound is then reacted with benzaldehyde to form the final product, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide. The synthesis method is relatively simple and can be carried out in a standard laboratory setting.
Aplicaciones Científicas De Investigación
7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been shown to exhibit potent antidepressant and anxiolytic effects in preclinical studies. Additionally, 7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide has been found to have potential as a treatment for drug addiction and neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
Fórmula molecular |
C31H24N4O2S2 |
|---|---|
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
(7Z)-7-benzylidene-4-(4-methylphenyl)-8-oxo-N,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxamide |
InChI |
InChI=1S/C31H24N4O2S2/c1-22-17-19-26(20-18-22)35-31(39-29(33-35)28(36)32-24-13-7-3-8-14-24)34(25-15-9-4-10-16-25)30(37)27(38-31)21-23-11-5-2-6-12-23/h2-21H,1H3,(H,32,36)/b27-21- |
Clave InChI |
UBDGOAYNVHGOJR-MEFGMAGPSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C3(N(C(=O)/C(=C/C4=CC=CC=C4)/S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6 |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6 |
SMILES canónico |
CC1=CC=C(C=C1)N2C3(N(C(=O)C(=CC4=CC=CC=C4)S3)C5=CC=CC=C5)SC(=N2)C(=O)NC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-benzoyl-6-benzyl-1-(4-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283063.png)
![3-benzoyl-6-benzyl-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283064.png)
![3-benzoyl-6-(4-methylbenzyl)-1-(3-methylphenyl)[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283065.png)
![3-benzoyl-6-(4-methylbenzyl)-1-phenyl[1,2,4]triazolo[3,4-c][1,2,4]triazin-5(1H)-one](/img/structure/B283066.png)


![Ethyl 1-(4-methylphenyl)-8-oxo-9-phenyl-7-(thien-2-ylmethylene)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283070.png)
![Ethyl 7-(4-methylbenzylidene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283071.png)
![3-Benzoyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283073.png)
![3-Acetyl-7-(4-methylbenzylidene)-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283074.png)
![3-Acetyl-1-(4-chlorophenyl)-7-(4-methylbenzylidene)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283075.png)
![Methyl 1-(4-chlorophenyl)-7-(4-methylbenzylidene)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283076.png)
![[1-(4-Chlorophenyl)-8,9-dimethoxy-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl](2-naphthyl)methanone](/img/structure/B283078.png)
![(8,9-Dimethoxy-1-phenyl-1,5,6,10b-tetrahydro[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)(2-thienyl)methanone](/img/structure/B283079.png)